Dezocine vs. Pentazocine: Dual MOR-NRI Mechanism Confers Reduced Physical Dependence Liability
In a head-to-head preclinical study comparing the antinociceptive mechanisms and physical dependence profiles, dezocine, but not pentazocine, exerted antinociception via a dual mechanism involving μ-opioid receptor (MOR) activation and norepinephrine reuptake inhibition (NRI). Crucially, long-term treatment with dezocine produced significantly fewer physical dependence-related withdrawal signs compared to both morphine and pentazocine [1].
| Evidence Dimension | Physical dependence withdrawal signs (in vivo mice model) |
|---|---|
| Target Compound Data | Produced much less physical dependence-related withdrawal signs |
| Comparator Or Baseline | Pentazocine and Morphine (produced significantly more withdrawal signs) |
| Quantified Difference | Substantially reduced; restoration of withdrawal signs by spinal 6-OHDA or yohimbine treatment in dezocine/ tapentadol groups, indicating NRI-mediated effect |
| Conditions | Subcutaneous injection, long-term treatment, mice model; hot-plate test; withdrawal signs measured after naloxone precipitation |
Why This Matters
This distinct dual mechanism and associated lower dependence liability are decisive for procurement in chronic pain management protocols where abuse potential and physical dependence are critical safety concerns, directly differentiating dezocine from the older mixed agonist-antagonist pentazocine.
- [1] Ahsan MZ, et al. Comparative study of dezocine, pentazocine and tapentadol on antinociception and physical dependence. Life Sci. 2021;285:119996. doi:10.1016/j.lfs.2021.119996 View Source
